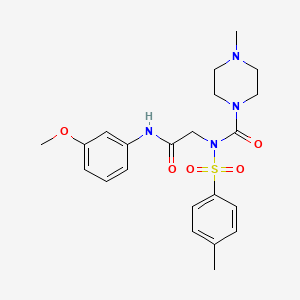

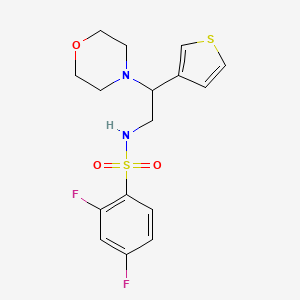

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

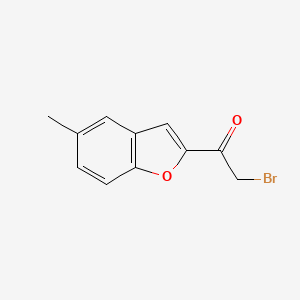

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound has demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug . Researchers are investigating its potential as an anticancer agent.

Antimicrobial Activity

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide exhibits antimicrobial activity against various pathogens . This property makes it a candidate for developing novel antimicrobial agents.

PIM-1 Kinase Inhibition

Studies have shown that this compound possesses antiproliferative activity with PIM-1 kinase inhibitory potential . PIM-1 kinase is involved in cell growth and survival pathways, making it an attractive target for cancer therapy.

Anti-Tubercular Activity

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has demonstrated anti-tubercular activity against Mycobacterium tuberculosis . This finding suggests its potential as an adjunct therapy for tuberculosis treatment.

SIRT1 Inhibition

SIRT1 is a protein involved in cellular processes such as aging, metabolism, and stress response. The compound shows SIRT1 inhibitory activity, which could have implications for age-related diseases and metabolic disorders .

Fluorescent Sensors

Apart from its biological activities, N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has promise as a fluorescent sensor. It exhibits higher sensitivity compared to commercially available probes and can be used for monitoring photopolymerization processes .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ampa and 5-ht2 receptors . These receptors play a crucial role in the nervous system, influencing various physiological and psychological processes.

Mode of Action

Compounds with similar structures have been found to elicit effects via activation of ampa and 5-ht2 receptors . This interaction with the receptors could lead to changes in the cellular signaling pathways, affecting the overall function of the cells.

Biochemical Pathways

Similar compounds have been found to alter the mrna levels of the ampa receptor subunits glua1 and glua2, brain-derived neurotrophic factor (bdnf), and mammalian target of rapamycin (mtor) in the hippocampus and prefrontal cortex . These changes could have downstream effects on various cellular processes, including cell survival, growth, and differentiation.

Pharmacokinetics

Similar compounds have been predicted to have acceptable pharmacokinetic/drug-like properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound and its overall therapeutic effect.

Result of Action

Similar compounds have been found to decrease immobility time during the forced swimming test and tail suspension test . These behavioral changes suggest potential antidepressant effects.

properties

IUPAC Name |

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-17-7-9-20(10-8-17)32(29,30)26(22(28)25-13-11-24(2)12-14-25)16-21(27)23-18-5-4-6-19(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNQEMYBEZRCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2545103.png)

![7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one](/img/structure/B2545107.png)

![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)